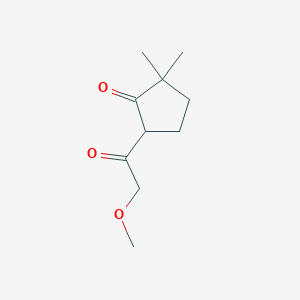![molecular formula C11H17N B13317384 N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is a chemical compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol This compound is characterized by its bicyclic structure, which includes a norbornane framework and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with norbornane derivatives and propargylamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products. Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Catalysts: Catalysts such as palladium or copper may be used to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable purification methods, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, binding to the phencyclidine (PCP) site. This interaction inhibits the excessive influx of calcium ions (Ca²⁺) into neurons, thereby preventing excitotoxicity and neuronal damage .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Another norbornane derivative with similar NMDA receptor antagonist properties.
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine is unique due to its alkyne functional group, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-but-3-ynylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C11H17N/c1-2-3-6-12-11-8-9-4-5-10(11)7-9/h1,9-12H,3-8H2 |
InChI Key |
CNPUSOGUPYJARS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



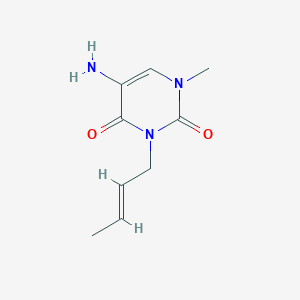


![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
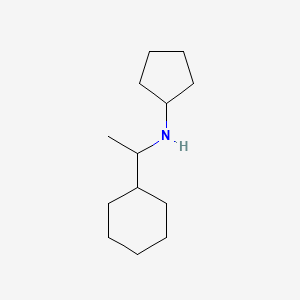
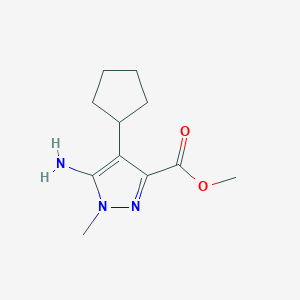
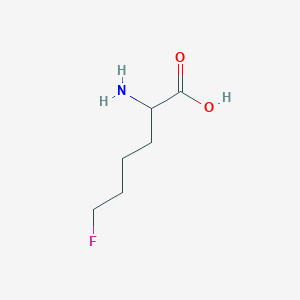
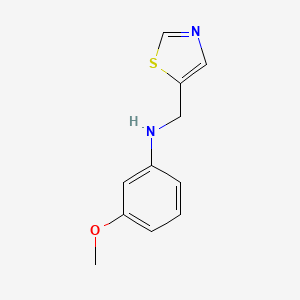


![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
